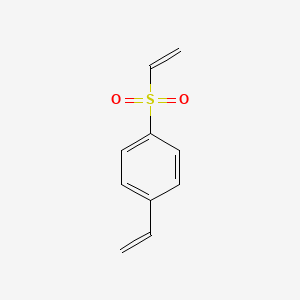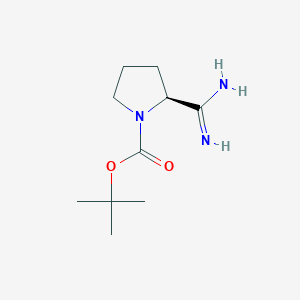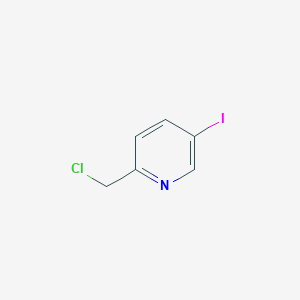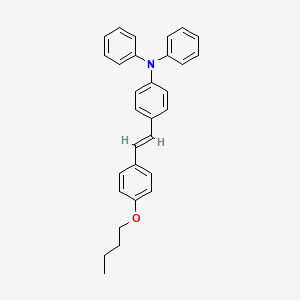![molecular formula C10H16O4 B15250694 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a spiro[33]heptane core is substituted with two methoxy groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spiro[3.3]heptane core followed by the introduction of methoxy and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and carboxylation reactions. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of 6,6-dihydroxyspiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of 6,6-dimethoxyspiro[3.3]heptane-2-methanol.
Substitution: Formation of 6,6-dihalogenated or 6,6-diamino derivatives.
Scientific Research Applications
6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but with two carboxylic acid groups.
6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the spirocyclic core
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,2-dimethoxyspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-13-10(14-2)5-9(6-10)3-7(4-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
MJPJZXFCOAVSSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CC(C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)

![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)



![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)


![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)

![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
